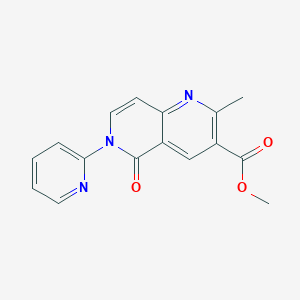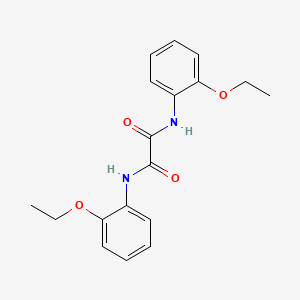
N,N'-bis(2-ethoxyphenyl)ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N'-bis(2-ethoxyphenyl)ethanediamide, commonly known as BEA, is a chemical compound that has been extensively studied for its potential applications in various fields. BEA is a diamide compound that contains two ethoxyphenyl groups attached to an ethane backbone. This compound has shown promising results in scientific research, particularly in the fields of chemistry, biology, and medicine. In
作用机制
The mechanism of action of BEA is not fully understood. However, it has been proposed that BEA may exert its anti-tumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. BEA has also been shown to inhibit the production of inflammatory cytokines, suggesting that it may have anti-inflammatory properties.
Biochemical and Physiological Effects:
BEA has been reported to have several biochemical and physiological effects. In vitro studies have shown that BEA can inhibit the growth of cancer cells, induce apoptosis, and inhibit the production of inflammatory cytokines. In vivo studies have shown that BEA can inhibit tumor growth and reduce inflammation. However, further studies are needed to fully understand the biochemical and physiological effects of BEA.
实验室实验的优点和局限性
One advantage of BEA is its high purity and high yield synthesis method. This makes it easier to obtain and use in lab experiments. However, one limitation of BEA is its limited solubility in water, which can make it difficult to use in certain experiments. Additionally, further studies are needed to fully understand the toxicity and safety profile of BEA.
未来方向
There are several future directions for the study of BEA. One direction is to further investigate the mechanism of action of BEA in cancer cells and inflammatory diseases. Another direction is to study the potential use of BEA as a drug delivery system. Additionally, further studies are needed to fully understand the toxicity and safety profile of BEA, as well as its potential applications in other scientific research fields.
In conclusion, N,N'-bis(2-ethoxyphenyl)ethanediamide, or BEA, is a chemical compound that has shown promising results in scientific research. BEA has been extensively studied for its potential applications in various fields, including chemistry, biology, and medicine. While the mechanism of action of BEA is not fully understood, it has been shown to exhibit anti-tumor and anti-inflammatory properties. Further studies are needed to fully understand the biochemical and physiological effects of BEA, as well as its potential applications in other scientific research fields.
合成方法
BEA can be synthesized by reacting 2-ethoxyaniline with ethyl chloroacetate in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrazine hydrate to obtain N,N'-bis(2-ethoxyphenyl)ethanediamide. This method has been reported to yield high purity and high yield of BEA.
科学研究应用
BEA has been extensively studied for its potential applications in various scientific research fields. In chemistry, BEA has been used as a ligand in metal ion complexation studies. In biology, BEA has been shown to exhibit anti-tumor activity in vitro and in vivo. In medicine, BEA has been studied for its potential use as an anti-inflammatory agent and as a drug delivery system.
属性
IUPAC Name |
N,N'-bis(2-ethoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-3-23-15-11-7-5-9-13(15)19-17(21)18(22)20-14-10-6-8-12-16(14)24-4-2/h5-12H,3-4H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXSCUQKGZBLIRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NC2=CC=CC=C2OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-bis(2-ethoxyphenyl)ethanediamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(6-methyl-2-pyridinyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5147250.png)
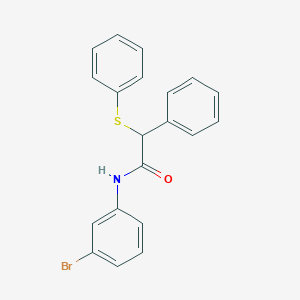

![ethyl 3-{[2-(2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5147276.png)
![5-({[3-(4-ethylphenoxy)propyl]amino}methylene)-1-[3-(trifluoromethyl)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5147291.png)
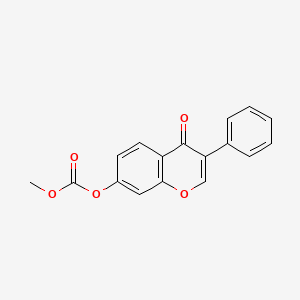
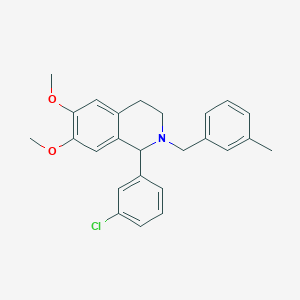
![3-{1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B5147332.png)

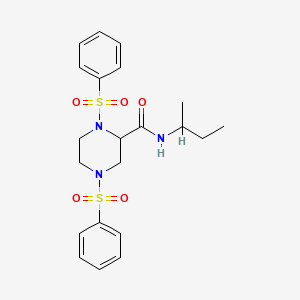
![2-ethyl-3-(4-methoxyphenyl)-7-(5-methyl-4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5147352.png)
![ethyl N-[(3-methyl-1-benzofuran-2-yl)carbonyl]glycinate](/img/structure/B5147362.png)
